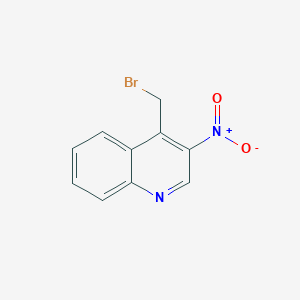
4-(Bromomethyl)-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromomethyl and nitro groups in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-nitroquinoline typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 3-position. This is followed by bromination at the 4-position using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in solvents like acetone or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield and purity. The use of a constant-temperature water bath reactor under illumination has been reported to be effective for the bromination step .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Bromomethyl)-3-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alcohols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Products include substituted quinolines with various functional groups.
Reduction: The major product is 4-(Bromomethyl)-3-aminoquinoline.
Oxidation: Oxidized derivatives of the quinoline ring.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Benzyl bromide: Known for its use in organic synthesis as a benzylating agent.
Uniqueness: 4-(Bromomethyl)-3-nitroquinoline is unique due to the presence of both bromomethyl and nitro groups on the quinoline ring, which allows for a wide range of chemical modifications and applications. Its dual functional groups make it a versatile compound in synthetic chemistry and medicinal research.
Propriétés
Numéro CAS |
79965-63-2 |
|---|---|
Formule moléculaire |
C10H7BrN2O2 |
Poids moléculaire |
267.08 g/mol |
Nom IUPAC |
4-(bromomethyl)-3-nitroquinoline |
InChI |
InChI=1S/C10H7BrN2O2/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13(14)15/h1-4,6H,5H2 |
Clé InChI |
RZYYYHHLHIWPRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
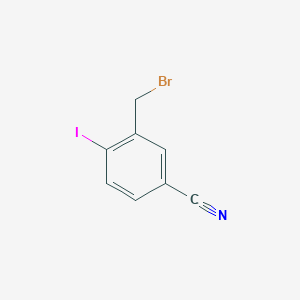

![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)

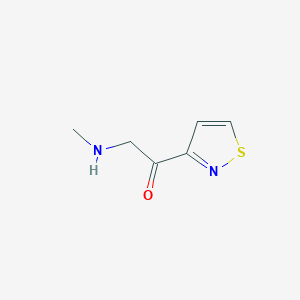
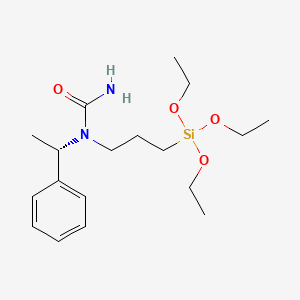
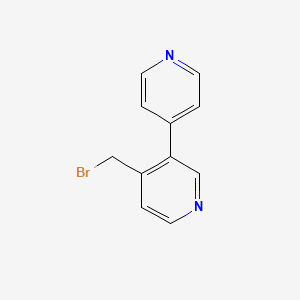
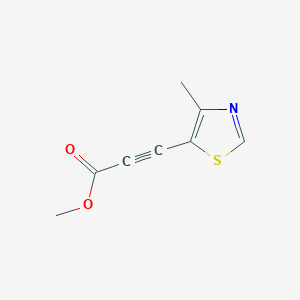
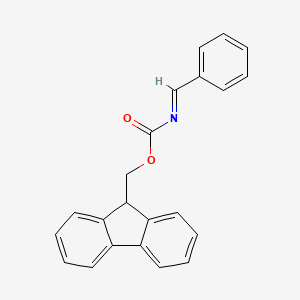
![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
![5-Bromoisoxazolo[4,5-b]pyrazin-3-amine](/img/structure/B13148455.png)

